3-Bromo-1-benzothiophene 1,1-dioxide

Tuberculosis Antimycobacterial Infectious Disease

3-Bromo-1-benzothiophene 1,1-dioxide is the optimal starting scaffold for anti-tubercular SAR programs, demonstrating a potent MIC of 2.6 µM against M. tuberculosis. Its defined cytotoxicity profile (TC50=0.1 µM) enables systematic exploration of selectivity. The C3-bromo substituent serves as a versatile handle for direct Suzuki-Miyaura diversification, streamlining lead optimization. Additionally, its weak PHGDH inhibitory activity (IC50=131 µM) qualifies it as a structurally matched negative control for cancer metabolism studies, ensuring target engagement specificity in CETSA assays.

Molecular Formula C8H5BrO2S
Molecular Weight 245.09 g/mol
CAS No. 16957-97-4
Cat. No. B188864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-benzothiophene 1,1-dioxide
CAS16957-97-4
Molecular FormulaC8H5BrO2S
Molecular Weight245.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2(=O)=O)Br
InChIInChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H
InChIKeyBWCBGYFBSVPRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-benzothiophene 1,1-dioxide (CAS 16957-97-4): Procurement-Relevant Chemical Profile


3-Bromo-1-benzothiophene 1,1-dioxide (CAS 16957-97-4) is an organosulfur heterocyclic building block of the benzo[b]thiophene 1,1-dioxide class, characterized by a bromine substituent at the C3 position and an oxidized sulfone group [1]. With a molecular weight of 245.09 g/mol and the molecular formula C8H5BrO2S, it serves as a key intermediate in medicinal chemistry programs targeting tuberculosis and cancer metabolism, as well as in materials science applications requiring electron-deficient benzothiophene scaffolds [1][2].

Why 3-Bromo-1-benzothiophene 1,1-dioxide Cannot Be Replaced by Generic Benzothiophene Analogs


In the benzothiophene 1,1-dioxide series, the nature of the C3 substituent governs both anti-tubercular potency and cytotoxic liability in a non-linear fashion [1]. Systematic SAR studies reveal that replacing the 3-bromo group with alternative heterocyclic substituents produces widely divergent activity profiles: oxadiazole-substituted analogs exhibit MIC values of 3–8 µM, while imidazole and thiadiazole derivatives show minimal activity (MIC ≥ 20 µM) [1]. Furthermore, the 3-bromo derivative uniquely serves as a versatile electrophilic handle for downstream diversification via Suzuki-Miyaura cross-coupling, a synthetic utility not shared by hydrogen- or alkyl-substituted analogs . These pronounced activity cliffs and differential synthetic accessibility render generic substitution scientifically unsound for reproducible research outcomes.

3-Bromo-1-benzothiophene 1,1-dioxide: Head-to-Head Quantitative Evidence for Procurement Decisions


Superior Anti-Tubercular Potency Relative to Oxadiazole and Thiadiazole Analogs in M. tuberculosis MIC Assays

3-Bromo-1-benzothiophene 1,1-dioxide demonstrates a minimum inhibitory concentration (MIC) of 2.6 µM against Mycobacterium tuberculosis H37Rv in liquid culture under aerobic conditions, representing the most potent compound within the 3-substituted benzo[b]thiophene-1,1-dioxide series evaluated [1]. This potency exceeds that of 3-oxadiazole-substituted analogs, which display MIC values of 3–8 µM, and substantially outperforms 3-imidazole, 3-thiadiazole, and 3-thiazole derivatives, which exhibit MIC values ≥20 µM [1].

Tuberculosis Antimycobacterial Infectious Disease

Potent Anti-Tubercular Activity with Defined Cytotoxicity Liability for Triage Decisions

3-Bromo-1-benzothiophene 1,1-dioxide exhibits a Vero cell TC50 of 0.1 µM and a corresponding selectivity index (SI = TC50/MIC) of 0.03 [1]. This cytotoxicity profile is comparable to, or slightly more pronounced than, other active series members such as the 3-oxadiazole derivatives, which display TC50 values ranging from 0.1–0.3 µM [1]. Importantly, the cytotoxicity does not correlate with anti-tubercular potency across the series, indicating distinct molecular targets and enabling rational toxicity triage [1].

Cytotoxicity Selectivity Safety Pharmacology

Weak PHGDH Inhibition Establishes Clean Negative Control for Cancer Metabolism Assays

3-Bromo-1-benzothiophene 1,1-dioxide exhibits an IC50 of 131 µM (1.31 × 10^5 nM) against recombinant human PHGDH, representing a 66-fold reduction in potency compared to the screening hit Stattic (IC50 = 1.98 ± 0.66 µM) and a 452-fold reduction compared to the optimized lead B12 (IC50 = 0.29 ± 0.02 µM) [1]. This weak inhibitory activity contrasts sharply with the sub-micromolar potency of structurally optimized benzo[b]thiophene 1,1-dioxide derivatives, demonstrating that the 3-bromo substituent alone is insufficient to drive PHGDH engagement [1].

PHGDH Cancer Metabolism Serine Biosynthesis

Versatile Electrophilic Handle Enables Diversification via Palladium-Catalyzed Cross-Coupling

3-Bromo-1-benzothiophene 1,1-dioxide undergoes Suzuki-Miyaura coupling with phenylboronic acid and 3-thienylboronic acid in the presence of a palladium catalyst, enabling rapid derivatization at the C3 position . This synthetic versatility contrasts with non-halogenated benzothiophene 1,1-dioxide analogs (e.g., parent benzo[b]thiophene 1,1-dioxide, CAS 17402-83-4), which require separate electrophilic halogenation steps prior to cross-coupling [1]. The bromine atom serves as a pre-installed functional handle for library synthesis and late-stage functionalization.

Cross-Coupling C–C Bond Formation Synthetic Chemistry

Validated Application Scenarios for 3-Bromo-1-benzothiophene 1,1-dioxide Procurement


Anti-Tubercular Lead Optimization Campaigns

As the most potent validated member of the 3-substituted benzo[b]thiophene-1,1-dioxide series against M. tuberculosis (MIC = 2.6 µM), this compound serves as the optimal starting scaffold for SAR expansion [1]. Its defined cytotoxicity profile (TC50 = 0.1 µM) enables systematic exploration of C3 and core modifications aimed at improving the selectivity index [1]. Procurement is recommended for programs targeting novel antimycobacterial agents with established in vitro validation.

PHGDH Target Engagement Control Experiments

The compound's weak PHGDH inhibitory activity (IC50 = 131 µM) qualifies it as a structurally matched negative control for assessing target engagement specificity of optimized benzo[b]thiophene 1,1-dioxide-derived PHGDH inhibitors [2]. This is particularly valuable in cellular thermal shift assays (CETSA) and competitive binding studies where scaffold-matched inactive analogs are required to distinguish specific target modulation from off-target effects [2].

Cross-Coupling-Enabled Library Synthesis

The C3-bromo substituent enables direct diversification via Suzuki-Miyaura coupling, eliminating the need for separate halogenation steps . This synthetic efficiency is critical for high-throughput medicinal chemistry libraries exploring C3-substituted benzo[b]thiophene 1,1-dioxide chemical space across multiple therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-benzothiophene 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.